3'-DesmethoxyAliskiren3'-CarboxylicAcid
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Overview
Description
3’-DesmethoxyAliskiren3’-CarboxylicAcid is a metabolite of the direct renin inhibitor Aliskiren. Aliskiren is used in the treatment of hypertension by inhibiting renin, an enzyme involved in the regulation of blood pressure. The compound 3’-DesmethoxyAliskiren3’-CarboxylicAcid is significant in pharmacological studies due to its role in the metabolic pathway of Aliskiren .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-DesmethoxyAliskiren3’-CarboxylicAcid involves multiple steps, starting from Aliskiren. The process typically includes demethylation and carboxylation reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods: Industrial production of 3’-DesmethoxyAliskiren3’-CarboxylicAcid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The production methods are optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3’-DesmethoxyAliskiren3’-CarboxylicAcid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3’-DesmethoxyAliskiren3’-CarboxylicAcid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics in relation to Aliskiren.
Industry: It is utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 3’-DesmethoxyAliskiren3’-CarboxylicAcid involves its interaction with renin, similar to Aliskiren. It inhibits the activity of renin, thereby reducing the conversion of angiotensinogen to angiotensin I, which ultimately lowers blood pressure. The molecular targets include the active site of renin, and the pathways involved are part of the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Aliskiren: The parent compound, used as a direct renin inhibitor.
Other Renin Inhibitors: Compounds like Enalkiren and Remikiren.
Uniqueness: 3’-DesmethoxyAliskiren3’-CarboxylicAcid is unique due to its specific metabolic pathway and its role as a metabolite of Aliskiren. Its distinct chemical structure and properties make it valuable for studying the pharmacokinetics and pharmacodynamics of renin inhibitors .
Properties
Molecular Formula |
C29H49N3O7 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
3-[5-[4-amino-7-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-methoxyphenoxy]propanoic acid |
InChI |
InChI=1S/C29H49N3O7/c1-17(2)20(12-19-8-9-24(38-7)25(13-19)39-11-10-26(34)35)14-22(30)23(33)15-21(18(3)4)27(36)32-16-29(5,6)28(31)37/h8-9,13,17-18,20-23,33H,10-12,14-16,30H2,1-7H3,(H2,31,37)(H,32,36)(H,34,35) |
InChI Key |
WGLWFINTGGHHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCC(=O)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N |
Origin of Product |
United States |
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